N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide
Overview
Description
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13N5O2S2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide is 347.05106702 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compounds and Pharmacological Activities
Heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, have gained importance in pharmaceutical research due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in these compounds contributes to a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. This diversity in biological activity makes them a focal point in the design and development of new drugs, with research efforts aimed at creating hybrid molecules by combining different molecular frameworks to produce compounds with enhanced biological profiles (P. Mishra et al., 2015).
Biological Significance of 1,3,4-Thiadiazole and Thiazole Derivatives
The biological activity of 1,3,4-thiadiazole and thiazole systems is a subject of considerable interest in modern medicinal chemistry. These compounds are recognized for their versatility in chemical modification and their potential as pharmacophores in drug development. Derivatives of these heterocycles have been identified with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The synthesis of these derivatives often results in a synergistic effect, enhancing their pharmacological potential. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with various heterocycles leads to promising structural matrices for the construction of new drug-like molecules, emphasizing the importance of these scaffolds in medicinal chemistry (M. Lelyukh, 2019).
Synthesis and Pharmacological Significance
The synthesis of 1,3,4-thiadiazoline and related compounds is another area of active research. These heterocyclic compounds are synthesized via various methods, particularly through the cyclization reactions of thiosemicarbazone. The pharmaceutical significance of these compounds is primarily attributed to their biological activity against different fungal and bacterial strains, highlighting their potential as antimicrobial agents (M. Yusuf & P. Jain, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c20-11(17-14-19-18-12(23-14)8-3-4-8)10-7-22-13(16-10)15-6-9-2-1-5-21-9/h1-2,5,7-8H,3-4,6H2,(H,15,16)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLQWASFBBOBSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CSC(=N3)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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